molecular formula C16H24N4O3S B215276 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Numéro de catalogue B215276
Poids moléculaire: 352.5 g/mol
Clé InChI: KUUDCXGUWLYZPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of vascular tone and blood pressure. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and pulmonary hypertension.

Mécanisme D'action

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 activates sGC by binding to the heme group of the enzyme. This leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of vascular smooth muscle cells and vasodilation. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 is a selective activator of sGC and does not affect other related enzymes such as soluble adenylyl cyclase.
Biochemical and physiological effects:
4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of cardiovascular disease. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has also been shown to improve endothelial function and reduce platelet aggregation. In addition, 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia-reperfusion injury.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of sGC and has been extensively studied for its effects on vascular tone and blood pressure. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 is also relatively stable and can be easily synthesized using a multi-step process. However, there are also limitations to the use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in lab experiments. It has a relatively short half-life and may require frequent dosing in order to maintain its effects. In addition, 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 may have off-target effects on other related enzymes and may require careful control in order to avoid these effects.

Orientations Futures

There are several future directions for research on 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272. One area of interest is the potential use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in the treatment of pulmonary hypertension. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another area of interest is the potential use of 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 in the treatment of myocardial ischemia-reperfusion injury. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial ischemia-reperfusion injury. Finally, there is interest in the development of new sGC activators that may be more potent and selective than 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272.

Méthodes De Synthèse

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 can be synthesized using a multi-step process that involves the reaction of several key intermediates. The synthesis begins with the reaction of 2-chloropyridine with bicyclo[2.2.1]hept-2-ene to form 4-(bicyclo[2.2.1]hept-2-yl)pyridine. This intermediate is then reacted with sodium hydride and isopropyl isocyanate to form 4-(bicyclo[2.2.1]hept-2-ylamino)pyridine. The final step involves the reaction of this intermediate with isopropyl carbamate and p-toluenesulfonyl chloride to form 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272.

Applications De Recherche Scientifique

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and pulmonary hypertension. It has been shown to improve vascular tone and reduce blood pressure in animal models of hypertension. 4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine 41-2272 has also been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.

Propriétés

Nom du produit

4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Formule moléculaire

C16H24N4O3S

Poids moléculaire

352.5 g/mol

Nom IUPAC

1-[4-(3-bicyclo[2.2.1]heptanylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C16H24N4O3S/c1-10(2)18-16(21)20-24(22,23)15-9-17-6-5-13(15)19-14-8-11-3-4-12(14)7-11/h5-6,9-12,14H,3-4,7-8H2,1-2H3,(H,17,19)(H2,18,20,21)

Clé InChI

KUUDCXGUWLYZPK-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CC3CCC2C3

SMILES canonique

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2CC3CCC2C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.